molecular formula C15H14BrN3 B11776140 4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline

4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline

Cat. No.: B11776140
M. Wt: 316.20 g/mol
InChI Key: IDAFFWBKLYBDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline is a halogenated benzimidazole derivative characterized by a bromine substituent at the 2-position of the aniline ring and a dimethylamino group at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in Sonogashira coupling reactions to generate alkynyl derivatives and indole-fused benzimidazoles . Its structure has been validated via single-crystal X-ray diffraction, NMR, and IR spectroscopy .

Properties

Molecular Formula

C15H14BrN3

Molecular Weight

316.20 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-2-bromo-N,N-dimethylaniline

InChI

InChI=1S/C15H14BrN3/c1-19(2)14-8-7-10(9-11(14)16)15-17-12-5-3-4-6-13(12)18-15/h3-9H,1-2H3,(H,17,18)

InChI Key

IDAFFWBKLYBDRS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)Br

Origin of Product

United States

Chemical Reactions Analysis

4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Compounds containing the benzimidazole structure have been extensively studied for their anticancer properties. Research indicates that derivatives of benzimidazole can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cellular signaling pathways.

  • Case Study : A study published in Molecular Pharmacology reported that benzimidazole derivatives exhibited significant cytotoxic effects against several cancer cell lines, including breast and colorectal cancers. The half-maximal inhibitory concentration (IC50) values were notably lower than those of standard chemotherapeutic agents like cisplatin, indicating a promising therapeutic potential for 4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline in cancer treatment .

Antimicrobial Properties

Benzimidazole derivatives have demonstrated considerable antimicrobial activity against various pathogens, including bacteria and fungi. The structural features of 4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline may enhance its interaction with microbial targets.

  • Research Findings : A study highlighted that similar compounds showed effectiveness against drug-resistant strains of bacteria, suggesting that 4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline could be explored as a potential antimicrobial agent .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of benzimidazole derivatives make them suitable candidates for applications in organic electronics, particularly in OLEDs.

  • Application Insight : Research has shown that incorporating 4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline into OLED structures can improve device efficiency due to its favorable charge transport characteristics .

Photovoltaic Devices

Similar compounds have been investigated for their role in enhancing the performance of photovoltaic devices through improved light absorption and charge mobility.

Synthesis and Reactivity

The synthesis of 4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline can be achieved through various methods, including nucleophilic substitution reactions where the bromine atom acts as a leaving group. This reactivity allows for the formation of diverse derivatives that can be tailored for specific applications.

Synthesis Method Description
Nucleophilic SubstitutionInvolves the reaction of nucleophiles with the bromine atom to form new compounds.
Electrophilic Aromatic SubstitutionUtilizes the electron-rich nature of the benzimidazole ring to introduce additional substituents.

Mechanism of Action

The mechanism of action of 4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzimidazole Derivatives

Table 1: Key Properties of Halogenated Analogs
Compound Name Substituent(s) Melting Point (°C) Key Spectral Data (1H-NMR δ, ppm) References
4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline Br (C2), N(CH3)2 (C4) Not reported 12.57 (br s, NH), 7.57–7.46 (m, Ar-H), 3.00 (s, N(CH3)2)
4-(5-Fluoro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline (HI-B1) F (C5) Not reported 7.15–7.13 (dd, Ar-H), 3.00 (s, N(CH3)2)
N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine Br (C4), CH3 (C5, C6) Not reported 7.85–7.83 (d, Ar-H), 4.65 (s, CH2)
2-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline Cl (C5) 272–274 8.01 (d, Ar-H), 3.00 (s, N(CH3)2)

Key Observations :

  • Electronic Effects : Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine increase electron-withdrawing effects, altering the compound’s reactivity in cross-coupling reactions .
  • Spectroscopic Shifts : The bromine atom in the target compound deshields adjacent protons, causing downfield shifts in 1H-NMR (e.g., aromatic protons at δ 7.57–7.46) compared to fluorine-substituted analogs (δ 7.15–7.13) .
  • Thermal Stability : Chloro-substituted analogs exhibit higher melting points (e.g., 272–274°C for 2m ), likely due to stronger intermolecular interactions compared to brominated derivatives.

Non-Halogenated Benzimidazole Derivatives

Table 2: Comparison with Electronically Modified Analogs
Compound Name Substituent(s) Key Applications Spectral Features (13C-NMR δ, ppm) References
4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline (2m) None (non-halogenated) Fluorescence studies 152.12 (C=N), 41.07 (N(CH3)2)
4-(3-Methoxyphenyl)-2-(1H-benzo[d]imidazol-2-yl)oxazole Methoxy (C3) Antimicrobial activity 160.2 (C=N), 55.8 (OCH3)
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline CH3 (N1, N3) Photophysical applications 150.9 (C=N), 40.1 (N(CH3)2)

Key Observations :

  • Electronic Conjugation: The dimethylamino group in the target compound enhances conjugation, as shown by DFT studies where the HOMO-LUMO gap (4.32 eV) is narrower than in non-conjugated analogs .
  • Biological Activity : Methoxy and methyl groups in analogs like 4-(3-methoxyphenyl)oxazole improve antimicrobial activity, whereas bromine in the target compound may enhance binding to kinase targets due to increased hydrophobicity .

Heterocyclic Hybrids

Table 3: Hybrid Derivatives with Modified Scaffolds
Compound Name Hybrid Structure Key Properties References
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide Benzamide-linked Anticancer activity
3-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)phenyl)thiazolidin-4-one Thiazolidinone-fused Pin1 enzyme inhibition
HL4 (Iridium(III) complex with thiophene-benzoimidazole) Cyclometalated Ir(III) Luminescence properties

Key Observations :

  • Hybrid Reactivity: The target compound’s bromine facilitates functionalization into indole-fused benzimidazoles via Sonogashira reactions, unlike thiazolidinone or iridium-based hybrids .
  • Biological Selectivity: Brominated benzamides (e.g., N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide) show higher selectivity for β-catenin-TCF4 interactions compared to non-brominated analogs .

Biological Activity

4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C16H16BrN3
  • Molecular Weight : 330.22 g/mol
  • CAS Number : 2845128-58-5

The biological activity of 4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline primarily involves its interaction with various biological targets, including enzymes and receptors. The benzimidazole moiety is known for its ability to form hydrogen bonds and interact with biological macromolecules, which can lead to inhibition or modulation of specific pathways.

Anticancer Activity

Recent studies have indicated that compounds featuring the benzimidazole structure exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of benzimidazole can inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Enzyme Inhibition

The compound has been assessed for its inhibitory effects on various enzymes. In one study, derivatives showed competitive inhibition against glutathione S-transferases (GSTs), crucial for detoxification processes in cells. The IC50 values for several derivatives were reported, indicating varying degrees of potency .

CompoundIC50 (μM)Target Enzyme
4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline150hGSTP1-1
Other Derivative A75mGSTM1-1
Other Derivative B200SjGST

Case Studies

  • In Vitro Studies : A series of in vitro experiments were conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations .
  • Animal Models : In vivo studies using mouse models demonstrated that administration of the compound resulted in reduced tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis in tumor cells and reduced angiogenesis .
  • Pharmacokinetics : Research into the pharmacokinetics revealed that the compound has favorable absorption characteristics, with a bioavailability rate exceeding 50% in tested models. This suggests potential for therapeutic application .

Q & A

Q. What are the established synthetic routes for 4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with condensation of substituted anilines with aldehydes or ketones under acidic conditions to form the benzimidazole core. For example, hydrazine-mediated cyclization (as in ) or copper-catalyzed cross-coupling reactions (e.g., Sonogashira coupling in ) can introduce bromo and dimethylamino groups. Optimization focuses on solvent choice (e.g., DMF, ethanol), temperature (reflux at 80–120°C), and catalysts (e.g., CuI for alkyne-azide cycloaddition). Purification via recrystallization (methanol/water) and validation through melting point, FT-IR (C=N stretch at ~1600 cm⁻¹), and NMR (aromatic proton integration) are critical .

Q. How are physicochemical properties of this compound validated, and which databases provide authoritative data?

Key properties include solubility (polar aprotic solvents like DMF), melting point (often >200°C), and spectral fingerprints (¹H NMR: δ 2.8–3.2 ppm for N,N-dimethyl groups; ¹³C NMR: ~150 ppm for benzimidazole carbons). PubChem () provides validated data such as InChIKey FDDHUFWBGIOMAD-UHFFFAOYSA-N and molecular formula C₁₅H₁₃BrN₃. Cross-referencing with experimental data (e.g., CHN analysis for elemental composition) ensures accuracy .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for biological targets?

SAR studies involve synthesizing analogs (e.g., replacing bromine with fluorine or methyl groups) and testing against targets like histamine receptors () or microbial enzymes ( ). Computational docking (AutoDock Vina) evaluates binding poses, with hydrophobic interactions at the benzimidazole core and hydrogen bonding at the dimethylamino group being critical. For example, derivatives with electron-withdrawing substituents (e.g., -Br) show enhanced antimicrobial activity due to improved membrane penetration .

Q. How do researchers resolve contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC₅₀ values for antitumor activity) arise from assay conditions (e.g., cell line specificity) or impurities. Methodological solutions include:

  • Repeating assays with standardized protocols (e.g., MTT assay at 48 hours).
  • Validating compound purity via HPLC (≥95% purity threshold).
  • Comparing docking results with experimental IC₅₀ to identify false positives .

Q. What advanced analytical techniques are used to study fluorescence-based applications of this compound?

The bromine atom enhances fluorescence quenching, making it useful in derivatizing hydroxyl-containing molecules (e.g., endocrine disruptors). Fluorescence detection (λex 335 nm, λem 420 nm in acetonitrile) coupled with HPLC achieves nanomolar sensitivity. Method optimization includes pH adjustment (7.0–8.0) and derivatization time (30–60 minutes) to maximize signal-to-noise ratios .

Q. How is computational modeling integrated to predict pharmacokinetic properties?

QSPR models (e.g., SwissADME) predict logP (~3.5) and bioavailability (%ABS >70). Molecular dynamics simulations (AMBER) assess stability in lipid bilayers, revealing that the dimethylamino group enhances solubility but reduces blood-brain barrier penetration. These insights guide lead optimization for CNS-targeted drugs .

Methodological Case Studies

Case Study: Synthesis Optimization for High-Yield Production

  • Challenge : Low yield (<40%) in final coupling step.
  • Solution : Switching from DCM to DMF as solvent increased reaction efficiency (yield >90%) by enhancing nucleophilicity of the amine group.
  • Validation : ¹H NMR confirmed absence of unreacted starting material (δ 7.2–7.5 ppm for aromatic protons) .

Case Study: Confirming Molecular Geometry via X-ray Crystallography

  • Procedure : Crystals grown in acetone were analyzed (Mo-Kα radiation, 100 K).
  • Findings : The benzimidazole ring is coplanar with the aniline group (dihedral angle <5°), stabilizing π-π stacking in protein binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.